4-Hydroxybenzylamine hydrate

説明

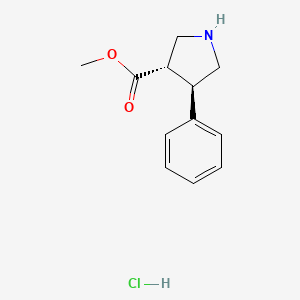

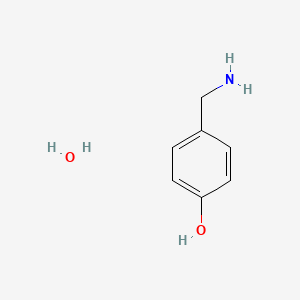

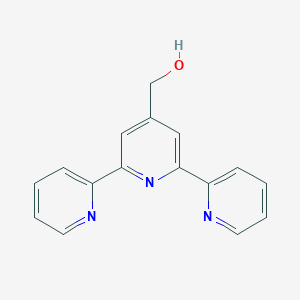

4-Hydroxybenzylamine hydrate is a chemical compound with the CAS Number: 2006278-39-1 . It has a molecular weight of 141.17 and its IUPAC name is 4-(aminomethyl)phenol hydrate . It is a white to brown solid .

Synthesis Analysis

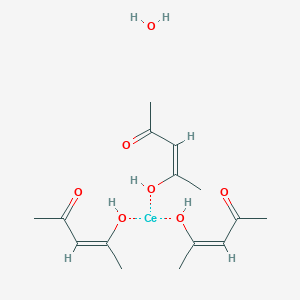

The synthesis of 4-Hydroxybenzylamine hydrate involves its reaction with formaldehyde . Computational calculations have shown that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions . The formation of these cyclic dimers leads to the creation of a 12-atom azacyclophane .Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzylamine hydrate is C7H11NO2 . The InChI key is PHUGFJQJJCDBFX-UHFFFAOYSA-N . The SMILES string representation is NCC1=CC=C(O)C=C1 .Chemical Reactions Analysis

The intermolecular interactions of 4-Hydroxybenzylamine and their possible influence on its reaction with formaldehyde have been analyzed . It has been found that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .Physical And Chemical Properties Analysis

4-Hydroxybenzylamine hydrate appears as a white to brown solid . The elemental analysis shows 57.18 to 61.94 % © based on monohydrate .科学的研究の応用

Dietary Source of Bioactive Compounds

4-Hydroxybenzylamine is known to be produced in Sinapis alba plants and may act as a dietary source of bioactive compounds. This has generated interest due to the potential health-promoting effects of these compounds. A metabolic pathway for the formation of 4-hydroxybenzylamine in S. alba plants involves a reaction between l-glutamine and 4-hydroxybenzyl carbocation derived from sinalbin (Frandsen et al., 2020).

Enzyme Inhibition

4-Hydroxybenzylamine has been examined as an inhibitor for GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). The molecule's structure, particularly the presence of a benzene ring, is important for enzyme inhibition. The inhibitory effects suggest potential use in designing novel GABA-T inhibitors (Tao et al., 2006).

Occurrence in Sinapis Species

4-Hydroxybenzylamine has been identified in Sinapis alba L. and S. arvensis L. along with N5-(4-hydroxybenzyl) glutamine and sinalbin. Its occurrence in these species has implications for chemotaxonomy, glucosinolate catabolism, and amine metabolism (Larsen et al., 1984).

Pharmacological Role in Cardiovascular Diseases

4-Hydroxybenzylamine's role in myocardial infarction (MI) therapy has been explored. It was found to improve heart function and reduce MI-induced cardiac remodeling, oxidative stress, apoptosis, and inflammation in mice. This suggests its potential in MI therapy (Guo et al., 2022).

Antimicrobial Activity

A series of 4-hydroxybenzylidene hydrazides demonstrated in vitro antimicrobial activity, particularly compounds with specific substituents on the phenyl ring. The antimicrobial activity was correlated with topological parameters, indicating the potential of 4-hydroxybenzylamine derivatives in antimicrobial applications (Kumar et al., 2011).

Safety and Hazards

4-Hydroxybenzylamine hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

作用機序

Target of Action

4-Hydroxybenzylamine hydrate, also known as 4-Aminomethylphenol hydrate , is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in physiological and cellular processes.

Mode of Action

It’s known that it forms dimers in solution by o–h⋯n hydrogen bonds . These dimers are stabilized by intermolecular interactions, which may influence the course of 4-Hydroxybenzylamine’s reaction with other molecules .

Biochemical Pathways

It’s known to be involved in the formation of dimers in solution

Pharmacokinetics

It’s known that the compound is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that the compound has good bioavailability.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to physiological responses.

Action Environment

The action of 4-Hydroxybenzylamine hydrate can be influenced by environmental factors. For instance, it’s recommended to store the compound at a temperature of +4°C to maintain its stability . Furthermore, the compound’s action may be affected by the pH of the environment, as it forms dimers in solution via hydrogen bonds

特性

IUPAC Name |

4-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUGFJQJJCDBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzylamine hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)